

A Technical Guide to 4-Methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	4-Methoxybenzene-1,3-disulfonyl dichloride
CAS No.:	109139-47-1
Cat. No.:	B14319709

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxybenzenesulfonyl Chloride (CAS No. 98-68-0), a pivotal reagent in organic synthesis and medicinal chemistry. It delves into the compound's core physicochemical properties, with a specific focus on its molecular weight, and details its synthesis, key applications, and established experimental protocols.

Core Physicochemical Properties

4-Methoxybenzenesulfonyl chloride, also known as p-anisylsulfonyl chloride, is a white to beige crystalline solid at room temperature.^{[1][2]} Its reactivity is dominated by the electrophilic sulfonyl chloride group, making it an excellent agent for sulfonamide formation.^[1] The methoxy group on the phenyl ring influences the electronic properties of the molecule, enhancing its utility and selectivity in various reactions.^{[1][3]}

The precise determination of molecular weight is fundamental for stoichiometric calculations in synthesis. The molecular weight of 4-Methoxybenzenesulfonyl chloride is 206.65 g/mol .[4][5] This value is derived from its molecular formula, C₇H₇ClO₃S.[2][5]

A summary of its key quantitative data is presented below.

Property	Value	Source(s)
Molecular Weight	206.65 g/mol	[4][5]
Molecular Formula	C ₇ H ₇ ClO ₃ S	[2][5]
CAS Number	98-68-0	[5]
Melting Point	39-42 °C	[5]
Boiling Point	173 °C @ 14 mmHg	[5]
Appearance	White to beige crystalline solid	[1][2]
InChI Key	DTJVECUKADWGMO-UHFFFAOYSA-N	[4]

Synthesis and Chemical Reactivity

Synthesis Overview: The most common laboratory and industrial synthesis of 4-Methoxybenzenesulfonyl chloride involves the reaction of anisole (methoxybenzene) with an excess of chlorosulfonic acid.[6][7] The reaction is typically performed at low temperatures (below 5°C) to control the exothermic reaction and prevent side product formation.[6] Anisole is added dropwise to the stirred chlorosulfonic acid, and upon completion, the mixture is poured onto crushed ice to precipitate the product, which can then be filtered, washed, and recrystallized.[6]

Chemical Reactivity: The compound's primary utility stems from the reactivity of the sulfonyl chloride moiety. It is highly susceptible to nucleophilic attack, particularly by amines, to form stable sulfonamide bonds.[8][9] The compound is sensitive to moisture, as it can hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.[1][5] Therefore, all reactions and storage should be conducted under anhydrous conditions.[10]

Key Applications in Research and Drug Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide range of therapeutic agents.[8][11] 4-Methoxybenzenesulfonyl chloride serves as a critical building block for introducing the 4-methoxyphenylsulfonyl group into molecules.

- **Synthesis of Sulfonamides:** Its most frequent application is in the synthesis of sulfonamides by reacting with primary or secondary amines.[8][9] This reaction is fundamental in the development of drug candidates with antibacterial, anticancer, and anti-inflammatory properties.[9]
- **Protecting Group:** It is also used as a protecting group for various nitrogen-containing functional groups during multi-step organic syntheses.[10]
- **Pharmaceutical Intermediate:** The compound is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including some with anti-HIV activity.[10] The methoxy group can play a significant role in modulating ligand-target binding, improving physicochemical properties, and optimizing ADME (absorption, distribution, metabolism, and excretion) parameters of a drug molecule.[3]

Experimental Protocol: General Synthesis of N-Substituted-4-methoxybenzenesulfonamide

This section provides a detailed, self-validating protocol for a standard sulfonamide synthesis, a cornerstone reaction for this reagent.

Causality and Experimental Rationale: The synthesis is a nucleophilic substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.[9] Anhydrous aprotic solvents like dichloromethane (DCM) are used to prevent hydrolysis of the reagent.[12][13] A base, typically pyridine or triethylamine, is essential to act as a scavenger for the HCl produced during the reaction, driving the equilibrium towards the product.[9] Reaction progress is monitored by Thin Layer Chromatography (TLC), a rapid and effective technique for observing the consumption of starting materials and the formation of the product.

Materials:

- 4-Methoxybenzenesulfonyl chloride (1.0 equivalent)
- Primary or Secondary Amine (1.0 - 1.2 equivalents)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Pyridine or Triethylamine (1.5 - 2.0 equivalents)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel and appropriate solvents (e.g., Ethyl Acetate/Hexanes) for chromatography

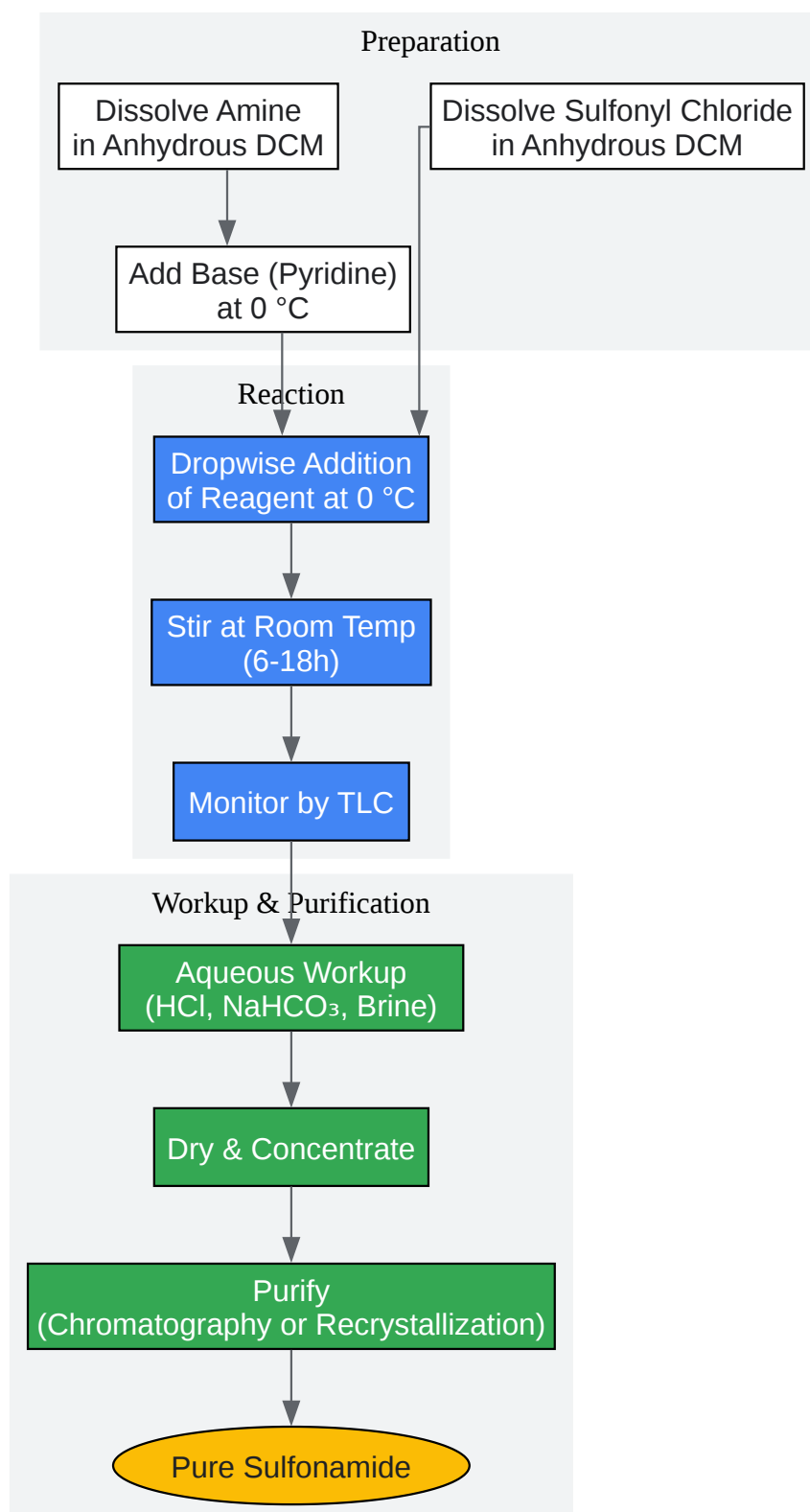
Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.2 eq) in anhydrous DCM.
- **Base Addition:** Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
- **Sulfonyl Chloride Addition:** In a separate flask, dissolve 4-Methoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 15-20 minutes.
- **Reaction Execution:** Allow the reaction to warm to room temperature and stir for 6-18 hours.
- **Monitoring:** Monitor the reaction's progress by TLC until the starting amine is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.[13]

- **Drying and Concentration:** Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide product.[9]

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.



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Caption: Workflow for the synthesis of N-substituted-4-methoxybenzenesulfonamides.

Safety and Handling

4-Methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[5][10]

- Handling: It should always be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent decomposition.[5]
- Hazards: Contact can cause severe skin burns and eye damage. It reacts with water to produce corrosive HCl gas.[1]

Conclusion

4-Methoxybenzenesulfonyl chloride is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its well-defined molecular weight of 206.65 g/mol, coupled with the reactivity of its sulfonyl chloride group, makes it an indispensable tool for the synthesis of sulfonamides and other complex molecules. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in a research and development setting.

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